4-(Cyclopropylmethoxy)phenol
Overview
Description
4-(Cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H12O2 It is characterized by a phenol group substituted with a cyclopropylmethoxy group at the para position
Scientific Research Applications
4-(Cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that phenolic compounds, which 4-(cyclopropylmethoxy)phenol is a derivative of, are active against a wide range of micro-organisms including some fungi and viruses . They are also known to interact with certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Mode of Action
Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . This suggests that this compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
For instance, they are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . These pathways are important for understanding the biosynthesis of individual phenolic compounds.
Result of Action
Phenolic compounds are known to have antioxidant and anti-inflammatory properties . They have been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phenolic compounds, including 4-(Cyclopropylmethoxy)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and non-covalent interactions, such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . Specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Phenolic compounds have been shown to have effects on various types of cells and cellular processes . For instance, they can induce cell cycle arrest, inhibit oncogenic signaling cascades controlling cell proliferation, angiogenesis, apoptosis, and modulate reactive oxygen species (ROS) levels
Molecular Mechanism
The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression
Temporal Effects in Laboratory Settings
The temporal effects of phenolic compounds, including changes in their effects over time in laboratory settings, have been studied . Specific information on the stability, degradation, and long-term effects of this compound on cellular function observed in in vitro or in vivo studies is not currently available.
Dosage Effects in Animal Models
While the effects of phenolic compounds have been studied in animal models , specific studies on the dosage effects of this compound in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Phenolic compounds are synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
Phenolic compounds can be transported and distributed within cells and tissues . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are not currently known.
Subcellular Localization
The subcellular localization of phenolic compounds can be predicted using bioinformatics tools . The specific subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)phenol typically involves the protection of the phenol group, followed by a Grignard reaction, etherification, and subsequent deprotection. One common method starts with p-chlorophenol, which undergoes phenol hydroxy protection, Grignard reaction with cyclopropylmethyl bromide, etherification, and finally deprotection to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of catalysts to improve yield and efficiency. The Grignard reaction and etherification steps are particularly crucial in the industrial setting .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or Fremy’s salt
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2)
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Comparison with Similar Compounds
4-Methoxyphenol: Known for its antioxidant and anti-inflammatory properties.
4-(2-Cyclopropylmethoxyethyl)phenol: A precursor for betaxolol, used in the treatment of glaucoma.
Uniqueness: 4-(Cyclopropylmethoxy)phenol is unique due to its cyclopropylmethoxy substitution, which imparts distinct chemical and biological properties compared to other phenolic compounds
Properties
IUPAC Name |
4-(cyclopropylmethoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZFASAZLTLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548487 | |
Record name | 4-(Cyclopropylmethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-24-5 | |
Record name | 4-(Cyclopropylmethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopropylmethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.